(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide
Overview
Description
Ceramides are essential components of cellular membranes and play crucial roles in various biological processes, including cell signaling, apoptosis, and differentiation . C24:1-Ceramide is characterized by a very long acyl chain with 24 carbon atoms and one double bond, making it one of the most abundant ceramides in the human body .
Mechanism of Action
Nervonic Ceramide, also known as C24:1 Cer, C24:1 Ceramide, or Cer(d18:1/24:1(15Z)), is a sphingolipid that plays a crucial role in the structure and function of neuronal cell membranes . This article provides an in-depth look at the mechanism of action of Nervonic Ceramide.
Target of Action
Nervonic Ceramide primarily targets neuronal cell membranes . It is a major component of the white matter of mammalian brains and plays a critical role in the treatment of psychotic disorders and neurological development .
Mode of Action
It is believed to function by stimulating lipid production in the skin, thereby reinforcing the skin’s barrier function . It is also thought to interact with its targets by being an integral part of the sphingomyelin cycle .
Biochemical Pathways
The biosynthesis of Nervonic Ceramide is considered to start from oleic acid through fatty acid elongation . In this process, malonyl-CoA and long-chain acyl-CoA are firstly condensed by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS) . It has also been reported that desaturases in a few plants can catalyze very long-chain saturated fatty acid into Nervonic Ceramide .
Pharmacokinetics
It is known that ceramide synthesis can occur via both de novo synthesis and hydrolysis of sphingomyelin .
Result of Action
The molecular and cellular effects of Nervonic Ceramide’s action are primarily seen in its role in the structure and function of neuronal cell membranes . It is also believed to be beneficial for the recovery of human cognitive disorders .
Action Environment
The action, efficacy, and stability of Nervonic Ceramide can be influenced by various environmental factors. Studies utilizing Nervonic Ceramide help elucidate the mechanisms by which neuronal membranes adapt and respond to physiological demands and environmental changes .
Biochemical Analysis
Biochemical Properties
Nervonic Ceramide interacts with several enzymes, proteins, and other biomolecules. The biosynthesis of Nervonic Ceramide starts from oleic acid through fatty acid elongation, where malonyl-CoA and long-chain acyl-CoA are firstly condensed by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS) . It has also been reported that desaturases in a few plants can catalyze very long-chain saturated fatty acid into Nervonic Ceramide .
Cellular Effects
Nervonic Ceramide has broad effects on different types of brain cells, including endothelial cells, microglia, and neurons . It is believed to function by stimulating lipid production in the skin, thereby reinforcing the skin’s barrier function .
Molecular Mechanism
It is known that Nervonic Ceramide can modify intracellular signaling pathways to slow anabolism, ensuring that catabolism ensues .
Temporal Effects in Laboratory Settings
It is known that ceramide levels can be fine-tuned and alteration of the sphingolipid–ceramide profile contributes to the development of age-related, neurological and neuroinflammatory diseases .
Metabolic Pathways
Nervonic Ceramide is involved in several metabolic pathways. The biosynthesis of Nervonic Ceramide is considered starting from oleic acid through fatty acid elongation . In this process, malonyl-CoA and long-chain acyl-CoA are firstly condensed by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS) .
Subcellular Localization
It is known that ceramide resides in several membranes, is synthesized in the endoplasmic reticulum, mitochondrial, and nuclear membranes, and can be further processed into glycosphingolipids or sphingomyelin .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This enzymatic reaction produces ceramide, which can then be isolated and purified. The synthetic route can be summarized as follows:
Hydrolysis of Sphingomyelin: Sphingomyelin is hydrolyzed by sphingomyelinase to produce ceramide.
Isolation and Purification: The resulting ceramide is isolated and purified using chromatographic techniques.
Industrial Production Methods
Industrial production of C24:1-Ceramide involves large-scale enzymatic hydrolysis of sphingomyelin, followed by purification using high-performance liquid chromatography (HPLC). The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
C24:1-Ceramide undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate.
Reduction: Reduction of ceramides can lead to the formation of dihydroceramides.
Substitution: Ceramides can undergo substitution reactions to form glycosphingolipids and sphingomyelins.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) is used as a reducing agent.
Substitution: Glycosyltransferases are used to catalyze the formation of glycosphingolipids.
Major Products
Ceramide-1-Phosphate: Formed through oxidation.
Dihydroceramides: Formed through reduction.
Glycosphingolipids and Sphingomyelins: Formed through substitution.
Scientific Research Applications
C24:1-Ceramide has numerous scientific research applications across various fields:
Chemistry: Used as a model compound to study the properties and behavior of ceramides in lipid bilayers and membranes.
Biology: Investigated for its role in cell signaling, apoptosis, and differentiation.
Comparison with Similar Compounds
C24:1-Ceramide can be compared with other ceramides based on their acyl chain length and degree of unsaturation:
C160-Ceramide: Has a shorter acyl chain and is associated with metabolic dysfunction and cardiac function decline.
C180-Ceramide: Similar to C16:0-Ceramide, it is linked to metabolic diseases.
C240-Ceramide: Lacks the double bond present in C24:1-Ceramide and is essential for maintaining a functional skin barrier.
C24:1-Ceramide is unique due to its very long acyl chain and the presence of a double bond, which confer specific biological activities and properties .
Properties
IUPAC Name |
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17-,37-35+/t40-,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSBNBBOSZJDKB-KPEYJIHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415272 | |
Record name | C24:1 Cer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cer(d18:1/24:1(15Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004953 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
Record name | Cer(d18:1/24:1(15Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004953 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54164-50-0 | |
Record name | C24:1 Cer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of C24:1 ceramide in cell signaling?
A1: C24:1 ceramide, like other ceramides, acts as a bioactive lipid involved in various cellular processes. It can influence cell growth, differentiation, apoptosis, and inflammation. [, , , , , ] Its specific mechanisms of action often involve modulating signaling pathways and altering membrane properties.
Q2: What is the connection between C24:1 ceramide and acute rejection in transplantation?
A3: Studies have shown that reduced serum concentrations of C24:1 ceramide are associated with acute rejection in liver transplant patients and in mouse models of skin graft and hepatocyte transplantation. [] This reduction appears to be specifically linked to acute rejection. [] Further research suggests that increasing ceramide concentrations, particularly C24:1 ceramide, could potentially benefit transplant recipients experiencing acute rejection. []
Q3: Does C24:1 ceramide play a role in Alzheimer's disease?
A4: Research indicates that serum from Alzheimer's disease mouse models and patients contains a subpopulation of astrocyte-derived exosomes enriched with C24:1 ceramide. [] These exosomes, termed "astrosomes," are associated with amyloid-beta (Aβ) and contribute to its neurotoxicity. [] The ceramide enrichment within astrosomes is believed to play a role in their ability to induce mitochondrial dysfunction and neuronal cell death. []
Q4: How does C24:1 ceramide influence insulin sensitivity?
A5: In humans, higher serum levels of C24:1 ceramide are positively correlated with insulin resistance in individuals with type 2 diabetes. [] This suggests that C24:1 ceramide may contribute to the development of insulin resistance, a key feature of type 2 diabetes.
Q5: What is the relationship between C24:1 ceramide and cardiorespiratory fitness?
A6: Studies in older adults have found an inverse association between circulating C24:1 ceramide levels and cardiorespiratory fitness (VO2 peak). [] Higher C24:1 ceramide levels are associated with lower aerobic capacity, suggesting a potential link between C24:1 ceramide and age-related decline in cardiovascular fitness. []
Q6: What is the molecular formula and weight of C24:1 ceramide?
A6: The molecular formula of C24:1 ceramide is C42H83NO3, and its molecular weight is 653.1 g/mol.
Q7: What analytical techniques are used to study C24:1 ceramide?
A7: Several analytical methods are employed to characterize and quantify C24:1 ceramide, including:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with tandem mass spectrometry (MS/MS), allows for the separation and identification of individual ceramide species, including C24:1 ceramide. [, , , , , , ]
- Mass spectrometry (MS): MS techniques, such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and liquid chromatography-mass spectrometry (LC-MS), enable the identification and quantification of specific ceramide species based on their mass-to-charge ratios. [, , , , , , , ]
Q8: Are there specific challenges in analyzing C24:1 ceramide?
A8: Accurately analyzing C24:1 ceramide can be challenging due to its low abundance in biological samples and the structural similarity among different ceramide species. Sophisticated analytical techniques and careful sample preparation are crucial for reliable quantification and characterization.
Q9: Can C24:1 ceramide be used as a biomarker for disease?
A9: Emerging research suggests that C24:1 ceramide, along with other ceramide species, holds potential as a biomarker for various diseases. For example:
- Elevated levels of C24:1 ceramide have been associated with an increased risk of cardiovascular disease. [, , ]
- C24:1 ceramide could potentially serve as an early biomarker for gestational diabetes mellitus. []
- Dysregulated C24:1 ceramide levels are observed in multiple sclerosis patients, suggesting a potential role in disease pathogenesis or progression. [, ]
Q10: Are there any therapeutic strategies targeting C24:1 ceramide?
A10: While there are currently no therapies directly targeting C24:1 ceramide, several avenues are under investigation:
- Modulating ceramide synthesis: Inhibiting enzymes involved in ceramide synthesis, such as ceramide synthases, is a potential strategy for reducing ceramide levels. [, , ]
- Enhancing ceramide degradation: Increasing the activity of enzymes that break down ceramides, such as ceramidases, could offer a therapeutic approach. [, ]
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